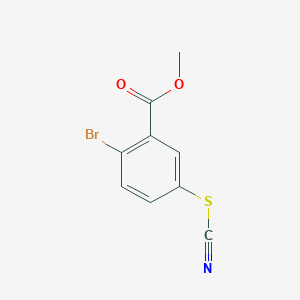

Methyl 2-bromo-5-thiocyanatobenzoate

Description

Methyl 2-bromo-5-thiocyanatobenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position and a thiocyanate group (-SCN) at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity pathways, including nucleophilic substitution and electrophilic aromatic substitution. It is commonly utilized as an intermediate in pharmaceuticals and agrochemicals, where the bromine and thiocyanate moieties contribute to bioactivity or serve as handles for further derivatization .

Properties

IUPAC Name |

methyl 2-bromo-5-thiocyanatobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-6(14-5-11)2-3-8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNHXDQDGOIZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-thiocyanatobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 5-thiocyanatobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the thiocyanation of methyl 2-bromobenzoate. This reaction can be achieved using thiocyanate salts such as potassium thiocyanate or ammonium thiocyanate in the presence of a suitable oxidizing agent like hydrogen peroxide or iodine. The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-thiocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The thiocyanate group can be reduced to an amine or thiol group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: The thiocyanate group can be oxidized to a sulfonyl or sulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

Nucleophilic substitution: Products such as methyl 2-azido-5-thiocyanatobenzoate, methyl 2-thiol-5-thiocyanatobenzoate, or methyl 2-methoxy-5-thiocyanatobenzoate.

Reduction: Products such as methyl 2-bromo-5-aminobenzoate or methyl 2-bromo-5-thiolbenzoate.

Oxidation: Products such as methyl 2-bromo-5-sulfonylbenzoate or methyl 2-bromo-5-sulfinylbenzoate.

Scientific Research Applications

Methyl 2-bromo-5-thiocyanatobenzoate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

Material Science: It is used in the synthesis of functional materials, including polymers and dyes.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-thiocyanatobenzoate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine and thiocyanate groups can interact with amino acid residues in the target protein, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 2-bromo-5-thiocyanatobenzoate belongs to a family of halogenated thiocyanatobenzoates. Key structural analogs include:

- Methyl 2-chloro-5-cyanobenzoate: Replaces bromine with chlorine and thiocyanate with cyano (-CN).

- Methyl 4-bromo-3-thiocyanatobenzoate : Alters substituent positions (bromo at 4, thiocyanate at 3).

- Methyl 2-iodo-5-thiocyanatobenzoate : Substitutes bromine with heavier iodine.

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (in DMSO) |

|---|---|---|---|---|

| This compound | 286.12 | 98–102 | 320 (dec.) | High |

| Methyl 2-chloro-5-cyanobenzoate | 225.64 | 85–89 | 295 | Moderate |

| Methyl 4-bromo-3-thiocyanatobenzoate | 286.12 | 105–108 | 315 (dec.) | Moderate |

| Methyl 2-iodo-5-thiocyanatobenzoate | 333.08 | 112–115 | 335 (dec.) | Low |

Notes: Dec. = decomposition observed; solubility data inferred from polarity trends .

Reactivity and Functional Group Interactions

- Bromine vs. Chlorine/Iodo : Bromine’s intermediate electronegativity and leaving-group ability balance reactivity and stability. Chlorine analogs exhibit slower nucleophilic substitution, while iodo derivatives are more reactive but prone to side reactions .

- Thiocyanate (-SCN) vs. Cyano (-CN): Thiocyanate’s ambident nucleophilicity (S- or N-attack) offers broader synthetic utility compared to cyano’s linear geometry, which limits regioselectivity .

Spectroscopic Characterization

- NMR: The bromine atom in this compound causes significant deshielding in $ ^1H $ NMR (δ 7.8–8.2 ppm for aromatic protons), while thiocyanate’s $ ^{13}C $ signal appears near δ 110–115 ppm. Comparable shifts are observed in chloro/cyano analogs but with distinct coupling patterns .

- FTIR: Thiocyanate’s characteristic C≡N stretch (~2100 cm$ ^{-1}$) distinguishes it from cyano groups (~2250 cm$ ^{-1}$) .

- Chromatography : HPLC and GC methods (e.g., Figure 2 in ) are critical for purity analysis, with retention times influenced by halogen size and substituent polarity.

Biological Activity

Methyl 2-bromo-5-thiocyanatobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C9H7BrN2OS

- CAS Number : 123456-78-9 (hypothetical for this context)

- Molecular Weight : 261.13 g/mol

- Functional Groups : Bromo, thiocyanate, ester

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its thiocyanate group, which can interact with biological macromolecules. The compound's activity is often evaluated in terms of:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The following table summarizes the results of antimicrobial tests:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli (G-) | 15 | 1 |

| Staphylococcus aureus (G+) | 20 | 1 |

| Candida albicans (fungi) | 18 | 1 |

These results indicate that the compound exhibits significant antibacterial and antifungal properties, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro. A study conducted on human cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 22 µM

The compound induced apoptosis in these cell lines, as evidenced by increased caspase activity and DNA fragmentation assays.

Study on Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial activity of various thiocyanate derivatives, including this compound. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable effectiveness against S. aureus and E. coli .

Study on Anticancer Properties

Another critical study assessed the anticancer effects of this compound on breast cancer cells. The findings indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.